

Notopterol: A Comprehensive Technical Guide to its Pharmacological Properties

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Compound of Interest

Compound Name: *Notopterol*

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Abstract

Notopterol, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Extracted from the roots and rhizomes of *Notopterygium incisum*, a plant used in traditional Chinese medicine, **notopterol** exhibits a remarkable range of therapeutic effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-osteoarthritic properties. This technical guide provides an in-depth overview of the pharmacological properties of **notopterol**, focusing on its mechanisms of action, summarizing key quantitative data, and detailing experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

Notopterol (C₂₁H₂₂O₅) is a key bioactive constituent of *Notopterygium incisum*, a perennial herb belonging to the Apiaceae family.[1] Traditionally, this plant has been used for centuries to treat a variety of ailments, including rheumatism, colds, and headaches.[2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of **notopterol**, revealing its interaction with multiple signaling pathways implicated in various disease processes. This guide will systematically explore the multifaceted pharmacological profile of **notopterol**.

Anti-inflammatory Properties

Notopterol has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action is primarily attributed to the modulation of key inflammatory signaling pathways.

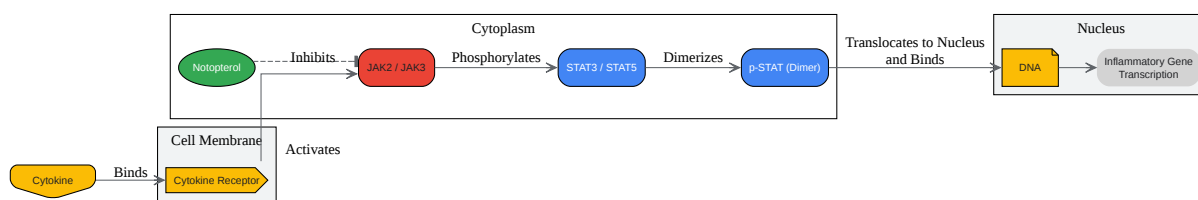
Mechanism of Action: Inhibition of the JAK/STAT Pathway

A primary anti-inflammatory mechanism of **notopterol** involves the direct inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[3][4]

This pathway plays a crucial role in mediating the cellular response to a wide range of cytokines and growth factors involved in inflammation and immunity.

Notopterol has been shown to directly bind to the kinase domains of JAK2 and JAK3, thereby inhibiting their phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3 and STAT5.[3][5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as TNF- α , IL-6, and IL-1 β . [3][6]

Signaling Pathway Diagram: **Notopterol** Inhibition of JAK/STAT Pathway



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Caption: **Notopterol** directly inhibits JAK2/3, preventing STAT phosphorylation.

Mechanism of Action: Modulation of the NF- κ B Pathway

Notopterol also exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF- κ B) signaling pathway.[7][8] NF- κ B is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

In inflammatory conditions, **notopterol** has been shown to suppress the phosphorylation and degradation of I κ B α , an inhibitor of NF- κ B. This action prevents the nuclear translocation of the p65 subunit of NF- κ B, thereby inhibiting the transcription of pro-inflammatory genes.[4]

Signaling Pathway Diagram: **Notopterol** Inhibition of NF- κ B Pathway

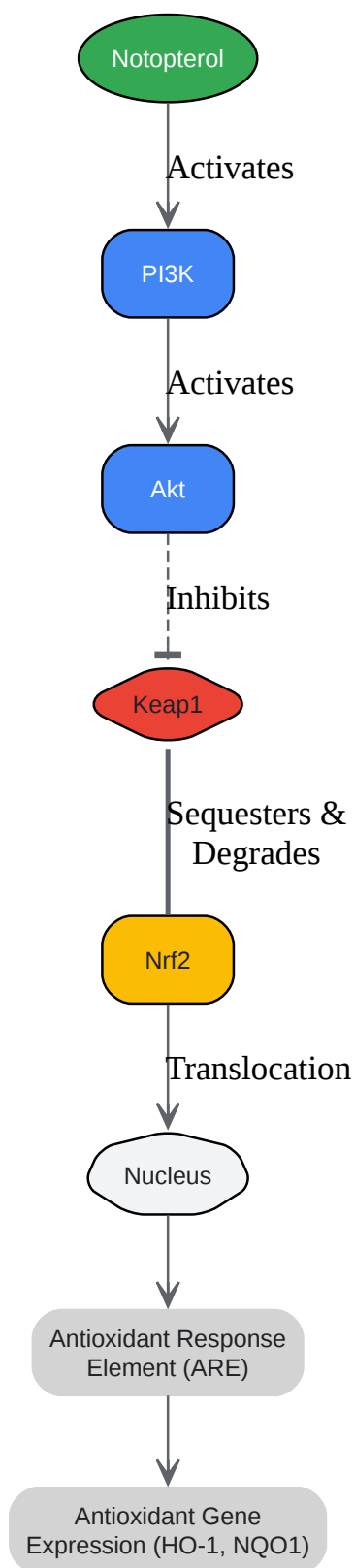
Caption: **Notopterol** inhibits IKK, preventing NF- κ B nuclear translocation.

Mechanism of Action: Activation of the PI3K/Akt/Nrf2 Pathway

In addition to its inhibitory effects on pro-inflammatory pathways, **notopterol** can also activate protective signaling cascades. It has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8]

Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating the PI3K/Akt pathway, **notopterol** promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8] This antioxidant response helps to mitigate oxidative stress, which is a key contributor to inflammation.

Signaling Pathway Diagram: **Notopterol** Activation of PI3K/Akt/Nrf2 Pathway



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Caption: **Notopterol** activates the PI3K/Akt pathway, leading to Nrf2 activation.

Anticancer Properties

Notopterol has demonstrated promising anticancer activity against various cancer cell lines. Its mechanisms of action in cancer are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer stemness.

Induction of Apoptosis and Cell Cycle Arrest

Notopterol has been shown to induce apoptosis in several cancer cell lines, including human acute myeloid leukemia (HL-60) and hepatocellular carcinoma (HCC) cells.[3][9] The pro-apoptotic effects of **notopterol** are mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases.[9] Furthermore, **notopterol** can induce cell cycle arrest at the G0/G1 phase.[10]

Inhibition of Cancer Stemness

Recent studies have indicated that **notopterol** can suppress cancer stem cell-like properties in hepatocellular carcinoma cells.[3] This is achieved through the disruption of signaling pathways that are critical for maintaining the stemness of cancer cells.

Modulation of Oxidative Stress in Cancer Cells

Interestingly, while **notopterol** promotes an antioxidant response in normal cells, it appears to induce oxidative stress in cancer cells.[3] This is characterized by an increase in intracellular reactive oxygen species (ROS) and mitochondrial dysfunction, which contributes to its anticancer activity.[3]

Neuroprotective Effects

Notopterol has shown potential as a neuroprotective agent, particularly in the context of neuroinflammation and neurodegenerative diseases.

Attenuation of Neuroinflammation

In a glioma-bearing mouse model, **notopterol** was found to improve cognitive dysfunction and depression-like behaviors by inhibiting inflammation in the brain.[6] It achieved this by reducing the levels of pro-inflammatory cytokines and inhibiting the STAT3/NF-κB signaling pathway in the peritumoral brain tissue.[6]

Anti-Osteoarthritic Properties

Notopterol has emerged as a promising candidate for the treatment of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation.

Chondroprotective Effects

In in vitro and in vivo models of OA, **notopterol** has been shown to protect chondrocytes from inflammatory damage and apoptosis.^{[1][10]} It alleviates the degradation of the extracellular matrix by down-regulating the expression of matrix metalloproteinases (MMPs).^[10]

Inhibition of Inflammatory Pathways in OA

The anti-osteoarthritic effects of **notopterol** are mediated through the inhibition of multiple inflammatory pathways in chondrocytes, including the JAK/STAT and NF-κB pathways, which are activated by pro-inflammatory cytokines like IL-1β.^{[1][10]}

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological properties of **notopterol**.

Table 1: In Vitro Inhibitory Activity of **Notopterol**

| Target/Cell Line | Assay | IC ₅₀ (μM) | Reference |
|--|-------------------------|-----------------------|-----------|
| JAK2 | Kinase Assay | 9.51 | [11] |
| JAK3 | Kinase Assay | 25.2 | [11] |
| TYK2 | Kinase Assay | >667 | [11] |
| JAK1 | Kinase Assay | >2000 | [11] |
| HL-60 (Human Leukemia) | Cell Viability | 40.32 | [12] |
| HepG2 (Human Hepatocellular Carcinoma) | Antiproliferative Assay | 7.7-24.8 μg/mL | [12] |
| C6 (Rat Glioma) | Antiproliferative Assay | 7.7-24.8 μg/mL | [12] |
| MCF-7 (Human Breast Cancer) | Antiproliferative Assay | 39.4-61.3 μg/mL | [12] |

Table 2: Pharmacokinetic Parameters of **Notopterol**

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Reference |
|---------|-------------------------|--------------------|--------------------|--------------------|--------------------|-----------|
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | |

Note: Specific pharmacokinetic parameters (Cmax, Tmax, AUC) for **notopterol** in rats were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

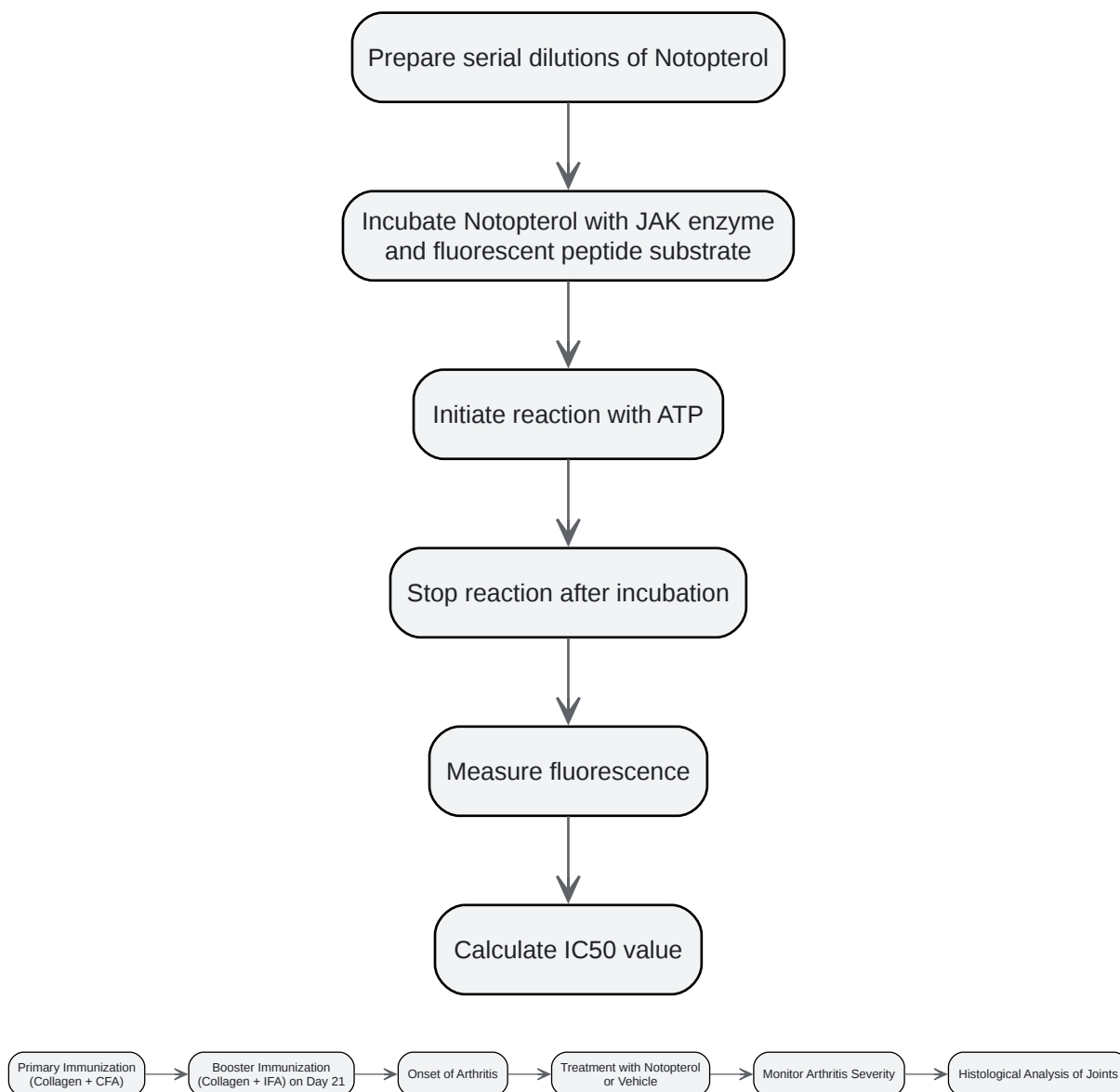
In Vitro Kinase Assay for JAK Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **notopterol** against JAK family kinases.

Methodology:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
- A cell-free kinase assay, such as the Z'-LYTE Kinase Assay, is employed.
- **Notopterol** is serially diluted and incubated with the respective JAK kinase and a fluorescently labeled peptide substrate.
- The kinase reaction is initiated by the addition of ATP.
- After a defined incubation period, the reaction is stopped, and the phosphorylation of the substrate is measured by detecting the fluorescence.
- The IC_{50} value is calculated by plotting the percentage of inhibition against the logarithm of the **notopterol** concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram: In Vitro Kinase Assay



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